molecular formula C28H28N2O4S2 B12030694 3-(4-ethoxyphenyl)-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-(4-ethoxyphenyl)-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12030694
M. Wt: 520.7 g/mol
InChI Key: ZTOWALPQBIBTRU-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrobenzothienopyrimidinone class, characterized by a fused thienopyrimidine core substituted with ethoxyphenyl groups. The ethoxy (-OCH₂CH₃) substituents at the 4-position of both phenyl rings contribute to its electronic and steric profile, enhancing lipophilicity compared to methoxy analogs.

Properties

Molecular Formula

C28H28N2O4S2

Molecular Weight

520.7 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-2-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C28H28N2O4S2/c1-3-33-20-13-9-18(10-14-20)23(31)17-35-28-29-26-25(22-7-5-6-8-24(22)36-26)27(32)30(28)19-11-15-21(16-12-19)34-4-2/h9-16H,3-8,17H2,1-2H3

InChI Key

ZTOWALPQBIBTRU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OCC

Origin of Product

United States

Biological Activity

The compound 3-(4-ethoxyphenyl)-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule with potential therapeutic applications. Its unique structure combines elements of benzothieno and pyrimidine chemistry, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tetrahydrobenzothieno core fused with a pyrimidine ring , and includes functional groups such as ethoxyphenyl and sulfanyl moieties. These structural characteristics contribute to its biological activity.

PropertyValue
Molecular FormulaC27H26N2O4S2
Molecular Weight498.63 g/mol
LogP3.45
Polar Surface Area80.12 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors2

Biological Activity

Preliminary studies indicate that compounds similar to 3-(4-ethoxyphenyl)-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one exhibit significant biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown promising antibacterial and antifungal properties. For instance, derivatives containing sulfanyl groups have been reported to inhibit the growth of various pathogens.
  • Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways. Studies on related thiazole derivatives have demonstrated their ability to reduce pro-inflammatory cytokines in vitro.
  • Cytotoxicity Against Cancer Cell Lines : Initial screenings suggest that this compound may exhibit cytotoxic effects against specific cancer cell lines, potentially through apoptosis induction.

While the exact mechanisms of action for this compound are still under investigation, several hypotheses exist:

  • Enzyme Inhibition : The presence of the sulfanyl group may enable interactions with specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The ethoxy and methoxy groups may facilitate binding to various receptors, influencing cellular signaling pathways.
  • Oxidative Stress Reduction : Compounds with similar structures have been noted for their antioxidant properties, which could play a role in mitigating oxidative stress in cells.

Case Studies

Several studies have focused on the biological activity of structurally similar compounds:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of thiazole derivatives against multiple bacterial strains. Results showed that certain derivatives exhibited significant inhibition zones compared to standard antibiotics .
  • Anti-inflammatory Research : In vivo studies demonstrated that thiazole-containing compounds reduced inflammation in murine models of arthritis by inhibiting TNF-alpha production .
  • Cytotoxicity Assessment : A recent study reported that a related benzothieno derivative exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells .

Comparison with Similar Compounds

Key Observations :

  • Ethoxy vs.
  • Halogenated Derivatives : Bromo- and chloro-substituted analogs (e.g., CID 3858202) exhibit higher molecular weights and enhanced metabolic stability due to halogen atoms .
  • Electron-Withdrawing Groups : Trifluoromethyl substitution () introduces strong electron-withdrawing effects, altering electronic density and binding affinity .

Example Comparison :

  • Target Compound : Likely synthesized via a similar pathway to but with ethoxy-substituted phenylacetonitrile intermediates. Yield estimates: ~50–60% based on analogous methods .

Q & A

Q. What are the optimal synthetic routes for preparing this compound with high purity and yield?

The synthesis typically involves multi-step reactions, starting with the formation of the benzothieno[2,3-d]pyrimidinone core. Key steps include:

  • Core construction : Cyclocondensation of substituted thiophenes with urea derivatives under acidic conditions (e.g., H₂SO₄ catalysis) .
  • Sulfanyl group introduction : Nucleophilic substitution at the 2-position using a thiol-containing intermediate (e.g., 2-(4-ethoxyphenyl)-2-oxoethanethiol) in basic media (e.g., K₂CO₃/DMF) .
  • Ethoxyphenyl functionalization : Alkylation or coupling reactions to attach ethoxyphenyl moieties. Optimize reaction temperature (60–80°C) and solvent polarity (DMF or THF) to minimize side products .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

  • NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, sulfanyl-linked methylene at δ 3.8–4.2 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺) and isotopic patterns.
  • IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfur-containing groups (C-S, ~650 cm⁻¹) .
  • X-ray crystallography (if crystalline): Resolve bond angles and torsional strain in the fused-ring system .

Q. How should researchers design preliminary biological activity screens for this compound?

  • In vitro assays : Test against bacterial/fungal strains (e.g., S. aureus, C. albicans) using broth microdilution (MIC determination) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Enzyme inhibition : Screen against kinases or proteases via fluorometric/colorimetric kits (e.g., ATPase activity) .

Advanced Research Questions

Q. How can contradictory results in biological activity between this compound and its analogs be resolved?

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., ethoxy vs. methoxy groups) using molecular docking (AutoDock Vina) to assess binding affinity differences .
  • Metabolic stability : Evaluate hepatic microsomal degradation (e.g., rat liver microsomes) to identify pharmacokinetic variability .
  • Experimental replication : Use standardized protocols (e.g., CLSI guidelines for antimicrobial tests) to minimize inter-lab variability .

Q. What methodologies are recommended for studying the compound’s reaction mechanisms in complex transformations?

  • Kinetic studies : Monitor intermediates via LC-MS at timed intervals under varying temperatures/pH .
  • Isotopic labeling : Use ¹⁸O-labeled carbonyl groups to trace acyl transfer pathways .
  • Computational modeling : DFT calculations (Gaussian 09) to map energy barriers in sulfanyl-group substitution reactions .

Q. How can researchers design experiments to explore the compound’s selectivity for specific biological targets?

  • Proteome profiling : Use affinity chromatography (immobilized compound) coupled with LC-MS/MS to identify binding partners .
  • CRISPR-Cas9 knockout models : Validate target dependency by silencing putative targets (e.g., EGFR) in cell lines .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., DHFR) to resolve binding modes .

Q. What strategies are effective in optimizing the compound’s solubility for in vivo studies?

  • Co-solvent systems : Test PEG-400/water or cyclodextrin complexes for enhanced aqueous solubility .
  • Prodrug synthesis : Introduce hydrolyzable groups (e.g., acetate esters) at the ethoxy or sulfanyl positions .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (solvent displacement method) to improve bioavailability .

Methodological Considerations for Data Analysis

Q. How should researchers address variability in biological assay data?

  • Statistical design : Use randomized block designs (split-plot ANOVA) to account for batch effects .
  • Dose-response normalization : Express activity relative to positive controls (e.g., doxorubicin for cytotoxicity) .
  • Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .

Q. What computational tools are recommended for SAR studies?

  • 3D-QSAR : Build CoMFA/CoMSIA models (SYBYL-X) using activity data from analogs .
  • Molecular dynamics simulations : GROMACS for assessing conformational stability in target binding pockets .
  • ADMET prediction : Use SwissADME or pkCSM to prioritize analogs with favorable pharmacokinetic profiles .

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